molecular formula C12H15Cl2NO2 B1532627 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride CAS No. 1092449-06-3

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B1532627
CAS No.: 1092449-06-3
M. Wt: 276.16 g/mol
InChI Key: IGXHSLFVCNCHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of naphthalene and contains functional groups such as amino, chloro, and ester groups. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride typically involves multiple steps, starting with the base compound naphthalene. The process may include halogenation, nitration, reduction, and esterification reactions. Specific reaction conditions such as temperature, pressure, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of different substituted naphthalene derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-6-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

  • 2-Amino-6-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

  • 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

Uniqueness: 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride is unique due to its specific chlorine substitution on the naphthalene ring, which influences its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXHSLFVCNCHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 3
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.